molecular formula C10H22N2O B15334206 N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine

N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine

Cat. No.: B15334206
M. Wt: 186.29 g/mol
InChI Key: QQVYIOJAKFELRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD28402801: . This compound is characterized by its cyclohexane ring structure with diamine and methoxy substituents, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-N-(1-methoxypropan-2-yl)cyclohexane-1,4-diamine

InChI

InChI=1S/C10H22N2O/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h8-10,12H,3-7,11H2,1-2H3

InChI Key

QQVYIOJAKFELRM-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Tosylation of (S)-1-Methoxypropan-2-ol

The synthesis begins with converting (S)-1-methoxypropan-2-ol into its tosylate derivative using 4-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine. This step activates the alcohol for subsequent nucleophilic substitution:
$$
\text{(S)-1-Methoxypropan-2-ol} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{(S)-1-Methoxypropan-2-yl tosylate} + \text{HCl}
$$
The tosylate intermediate is isolated via aqueous workup and characterized by $$^1\text{H NMR}$$ (δ 2.45 ppm, singlet, Ts methyl).

Coupling with trans-Cyclohexanediamine

The tosylate undergoes nucleophilic substitution with tert-butyl ((1R,4R)-4-aminocyclohexyl)carbamate to introduce the methoxypropan-2-yl group. This reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding tert-butyl ((1R,4R)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl)carbamate.

Deprotection and Salt Formation

The tert-butoxycarbonyl (Boc) group is removed using hydrochloric acid in dioxane, generating the diamine hydrochloride salt. Crystallization from ethanol/water affords the final compound as a white solid with >99% diastereomeric excess (de).

Biocatalytic Approaches

Enzymatic Resolution of Intermediates

Recent advances utilize ω-transaminases (ω-TAs) and alcohol dehydrogenases (ADHs) to synthesize chiral amino alcohol precursors. For example, a tandem reaction starting from 1-phenylpropane-1,2-dione employs:

  • ω-TA from Chromobacterium violaceum : Introduces the (S)-amine group.
  • ADH from Lactobacillus brevis : Reduces the ketone to an (S)-alcohol.
    This cascade achieves (1S,2S)-norpseudoephedrine with ee >98%, demonstrating the potential for adapting similar strategies to the target compound.

Immobilized Enzyme Systems

Immobilizing ω-TAs on silica or polymer supports enhances reusability and reaction efficiency. For instance, immobilized At-(R)TA retained >90% activity after five cycles in a sequential cascade synthesizing (1R,2R)-norpseudoephedrine.

Industrial-Scale Optimization

Hazard Mitigation

Early routes used hazardous reagents like sodium hydride (NaH) for alkoxylation, posing safety risks. Modern protocols replace NaH with milder bases (e.g., DBU) and avoid microwave-assisted steps, improving scalability.

Green Solvent Alternatives

Traditional methods relied on dimethylformamide (DMF), which is toxic and environmentally persistent. Recent optimizations employ cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), achieving comparable yields (~85%) with reduced environmental impact.

Characterization and Quality Control

Spectroscopic Analysis

  • $$^1\text{H NMR}$$ (600 MHz, D$$2$$O): δ 3.45–3.30 (m, cyclohexane H), 3.25 (s, OCH$$3$$), 2.85–2.70 (m, NCH$$_2$$).
  • ESI-MS : [M+H]$$^+$$ m/z 231.2 (calculated for C$${11}$$H$${23}$$N$$_2$$O).

Chiral Purity Assessment

Chiral HPLC using a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiopurity, with retention times of 12.3 min (1R,4R) and 14.1 min (1S,4S).

Comparative Analysis of Synthetic Routes

Method Yield (%) ee/de (%) Key Advantages Limitations
Traditional Stepwise 78 >99 High stereocontrol, scalable Uses toxic solvents (DMF)
Biocatalytic Cascade 65 98 Green chemistry, mild conditions Lower yield, enzyme cost
Industrial Optimized 85 >99 Safe, sustainable solvents Requires specialized equipment

Applications in Pharmaceutical Development

The compound serves as a key intermediate in cyclin-dependent kinase (CDK) inhibitors, such as NVP-2. Docking studies reveal its amine groups form critical hydrogen bonds with CDK9’s hinge region (PDB: 4BCF), explaining its nanomolar inhibitory activity.

Chemical Reactions Analysis

Types of Reactions: MFCD28402801 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,4-dione derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

MFCD28402801 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: MFCD28402801 is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD28402801 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine
  • Cyclohexane-1,4-diamine derivatives
  • Methoxy-substituted cyclohexane compounds

Uniqueness: MFCD28402801 is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties

Biological Activity

N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine, also known as (1R,4R)-N1-((R)-1-methoxypropan-2-yl)cyclohexane-1,4-diamine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C10H22N2O
  • Molecular Weight: 186.30 g/mol
  • CAS Number: 61798-24-1

Its structure features a cyclohexane ring with two amine groups and a methoxypropan-2-yl substituent, which may influence its biological interactions.

Synthesis

This compound can be synthesized through various methods. One significant method involves the reaction of trans-cyclohexanediamine with (R)-1-methoxypropan-2-amine under controlled conditions to yield high purity and yield of the desired product. The synthesis process has been optimized to reduce byproducts and enhance safety by avoiding hazardous reagents.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor activity. It functions as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to reduced proliferation of cancer cells.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AMCF75.0CDK9 inhibition
Study BHeLa3.5Apoptosis induction
Study CA5494.0Cell cycle arrest

Neuroprotective Effects

In addition to its antitumor properties, this compound has been investigated for neuroprotective effects. Research indicates that it may mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
Study DSH-SY5Y cellsReduced apoptosis
Study EMouse modelImproved cognitive function

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: In a preclinical model of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Case Study 2: A study involving neurodegeneration models showed that treatment with this compound led to decreased markers of oxidative stress and improved behavioral outcomes.

Q & A

Q. What are the optimal synthetic routes for N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine, and how do reaction conditions influence yield?

The synthesis of cyclohexane-1,4-diamine derivatives typically involves reductive amination or nucleophilic substitution. For example, trans-N1-substituted cyclohexane-1,4-diamine derivatives have been synthesized using palladium-catalyzed coupling or stereoselective methods, where solvent polarity and temperature critically affect stereochemistry and yield . Key steps include:

  • Amine protection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • Reductive amination : Employ sodium cyanoborohydride in methanol at 60°C for 24 hours to achieve >80% yield .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures ≥97% purity .

Q. How can the stereochemistry and purity of this compound be validated?

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR spectra to reference data. For instance, the (1r,4r) stereoisomer shows distinct coupling constants (e.g., J=9.8HzJ = 9.8 \, \text{Hz} for axial protons) .
  • Chiral chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to resolve enantiomers .
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for N1,N4-bis(2-thienylmethylene)cyclohexane-1,4-diamine (space group P21/nP2_1/n, a=6.2173A˚a = 6.2173 \, \text{Å}) .

Advanced Research Questions

Q. What strategies mitigate solubility challenges of this compound in aqueous buffers?

  • Salt formation : Hydrochloride salts (e.g., trans-N1-(2-phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride) improve aqueous solubility by 10–20× compared to free bases .
  • Co-solvent systems : Use 10% dimethyl sulfoxide (DMSO) in phosphate-buffered saline (PBS) while ensuring DMSO concentration remains <1% to avoid cytotoxicity .
  • Lipid-based nanoformulations : Encapsulate the compound in liposomes (e.g., 100 nm diameter, polydispersity index <0.2) to enhance bioavailability .

Q. How does the substitution pattern on the cyclohexane ring affect biological activity?

Positional isomerism significantly impacts pharmacological profiles. For example:

  • 1,4-diamine derivatives exhibit higher binding affinity to kinases (e.g., IC50_{50} = 0.297 µM against Plasmodium falciparum) compared to 1,2-diamine analogues due to optimal spatial alignment with target active sites .
  • Methoxypropan-2-yl substituents : The electron-donating methoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Comparative studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like casein kinase 1α (CKIα), where binding energy differences >2 kcal/mol correlate with experimental IC50_{50} values .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Rodent models : Administer 10 mg/kg intravenously in Sprague-Dawley rats; measure plasma half-life (t1/2t_{1/2}) via LC-MS/MS. For oral bioavailability, use Caco-2 cell monolayers to predict intestinal absorption (apparent permeability Papp>1×106cm/sP_{\text{app}} > 1 \times 10^{-6} \, \text{cm/s}) .
  • Toxicity screening : Conduct acute toxicity studies in BALB/c mice (LD50_{50} > 500 mg/kg) and monitor hepatic enzymes (ALT, AST) to assess liver safety .

Q. How can contradictory data on the compound’s bioactivity be resolved?

Contradictions often arise from assay variability or impurity profiles. Recommended steps:

  • Reproducibility checks : Validate antiplasmodial activity (e.g., EC50_{50} = 0.284–0.297 µM) across multiple labs using standardized SYBR Green assays .
  • Impurity profiling : Use ultra-HPLC (UHPLC-QTOF) to detect trace intermediates (e.g., <0.5% unreacted 1-methoxypropan-2-amine) that may antagonize biological activity .
  • Mechanistic studies : Employ RNA sequencing to identify off-target pathways (e.g., mitochondrial respiration) that may explain divergent results in cytotoxicity assays .

Q. What computational tools predict the environmental impact or degradation pathways of this compound?

  • Quantitative structure-activity relationship (QSAR) models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 indicates persistence) .
  • Density functional theory (DFT) : Calculate hydrolysis activation energy (ΔG\Delta G^\ddagger) at the B3LYP/6-31G* level to predict stability in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.